![molecular formula C17H17ClN2O2S B397484 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B397484.png)
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound that features a benzimidazole core linked to a phenoxy group through an ethylsulfanyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like recrystallization and purification using chromatography techniques .
化学反应分析
Types of Reactions
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and potassium permanganate. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while substitution reactions could introduce various functional groups to the phenoxy ring .
科学研究应用
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may have applications in developing new pharmaceuticals with specific therapeutic effects.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings
作用机制
The mechanism of action of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The phenoxy group can mimic natural substrates, leading to the modulation of biological pathways. The benzimidazole core may interact with enzymes or receptors, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)phenylacetic acid hydrazides: These compounds share a similar phenoxy structure and have been studied for their anti-inflammatory activity.
Phenoxy acetamide derivatives: These compounds are known for their pharmacological activities and potential therapeutic applications.
Uniqueness
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is unique due to its combination of a benzimidazole core with a phenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C17H17ClN2O2S |
|---|---|
分子量 |
348.8g/mol |
IUPAC 名称 |
2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-5-7-14(8-6-13)22-11-12-23-17-19-15-3-1-2-4-16(15)20(17)9-10-21/h1-8,21H,9-12H2 |
InChI 键 |
DYMSVKNZQOFKCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)SCCOC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)SCCOC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-[(E)-(2-{[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B397402.png)
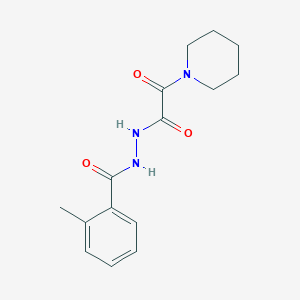
![2-(4-chlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B397404.png)
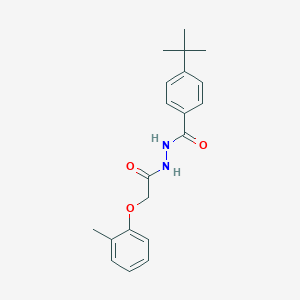
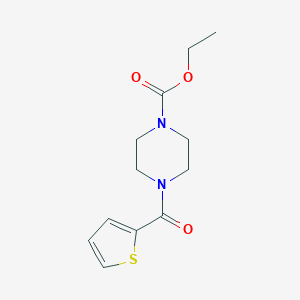
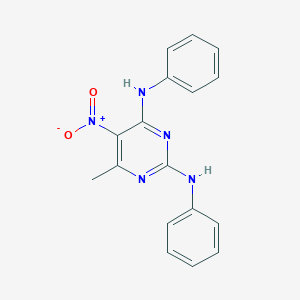
![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397412.png)

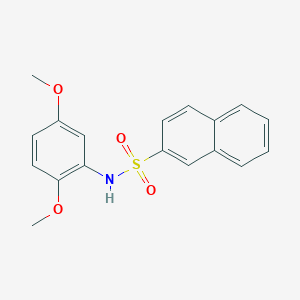
![5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397417.png)
![N'-[2-(4-bromo-2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B397421.png)
![{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B397422.png)
![N'-[(4-bromo-2-methylphenoxy)acetyl]-3-methylbenzohydrazide](/img/structure/B397425.png)

